molecular formula C10H11FO B12613084 [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol CAS No. 886366-22-9

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Cat. No.: B12613084
CAS No.: 886366-22-9
M. Wt: 166.19 g/mol
InChI Key: YOTDHFKZTXREPR-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a fluorine atom substituted at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the methanol group. One common method involves the reaction of 2-fluorostyrene with diazomethane in the presence of a catalyst to form the cyclopropyl ring. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and reaction conditions would be carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. Research indicates that derivatives of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as human cancer cell lines such as MCF-7 and HCT-116. Notably, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Synthesis of HMG-CoA Reductase Inhibitors

The compound serves as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are crucial in managing cholesterol levels. For instance, the preparation method for 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol involves cyclization reactions that yield high purity and yield, making it suitable for large-scale production . This application underscores the compound's relevance in developing lipid-lowering medications.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition against MRSA and other strains with minimal toxicity to normal cells .
Study 2HMG-CoA Reductase InhibitorsEfficient synthesis method developed with over 80% yield using environmentally friendly catalysts .
Study 3Fluorinated Cyclopropane DerivativesHighlighted the importance of fluorination in enhancing biological activity and metabolic stability .

Synthetic Methodologies

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. This method allows for the direct introduction of the fluorinated cyclopropyl group into various aryl halides, optimizing reaction conditions to improve yields and selectivity .

Mechanism of Action

The mechanism by which [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s overall efficacy. Molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    [1-(2-Chloro-phenyl)-cyclopropyl]-methanol: Similar structure but with a chlorine atom instead of fluorine.

    [1-(2-Bromo-phenyl)-cyclopropyl]-methanol: Similar structure but with a bromine atom instead of fluorine.

    [1-(2-Methyl-phenyl)-cyclopropyl]-methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol imparts unique properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s reactivity and binding affinity in various applications, distinguishing it from its analogs.

Biological Activity

[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and other biological effects based on recent studies.

Chemical Structure

The compound features a cyclopropyl ring substituted with a fluorophenyl group and a hydroxymethyl group. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40-50 µg/mL29
P. aeruginosa40-50 µg/mL24
S. typhi40-50 µg/mL30
K. pneumoniae40-50 µg/mL19

These results demonstrate that the compound has comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

Research has also explored the anticancer properties of this compound. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)7 - 20Apoptosis induction
HT29 (colon cancer)3 - 14Inhibition of angiogenesis
PC3 (prostate cancer)<20Cell cycle arrest

The IC50 values indicate that these compounds are effective at low concentrations, making them promising candidates for further development in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, enhancing the efficacy of existing antibiotics.
  • Anticancer Mechanism : It appears to target specific molecular pathways involved in cancer progression, including those that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with a derivative of this compound, demonstrating its potential as an efflux pump inhibitor.
  • Case Study 2 : In vitro studies on human cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability, supporting its use in targeted cancer therapies.

Properties

IUPAC Name

[1-(2-fluorophenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTDHFKZTXREPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284927
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-22-9
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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